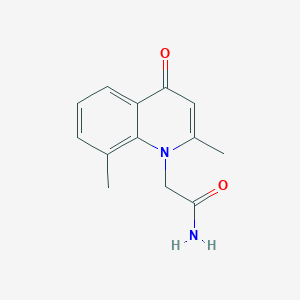
4-allyl-2-methoxyphenyl cyclohexylcarbamate
Vue d'ensemble
Description
4-allyl-2-methoxyphenyl cyclohexylcarbamate, also known as AL-LAD, is a synthetic hallucinogenic drug that belongs to the lysergamide family. The drug is a derivative of LSD and was first synthesized in the 1970s. AL-LAD is known for its potent hallucinogenic effects and has gained popularity among recreational drug users. However, in recent years, AL-LAD has been studied for its potential therapeutic applications in scientific research.
Mécanisme D'action
4-allyl-2-methoxyphenyl cyclohexylcarbamate acts on the serotonin 2A receptor, which is a G protein-coupled receptor. The drug binds to the receptor and activates a signaling pathway that results in the activation of downstream effectors. This activation leads to changes in the activity of neurons in the brain, which results in the characteristic hallucinogenic effects of the drug.
Biochemical and Physiological Effects:
4-allyl-2-methoxyphenyl cyclohexylcarbamate has been found to have a range of biochemical and physiological effects. The drug has been shown to increase the levels of the neurotransmitter serotonin in the brain, which is involved in the regulation of mood, perception, and cognition. 4-allyl-2-methoxyphenyl cyclohexylcarbamate has also been found to increase the levels of dopamine, which is involved in the regulation of reward and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
4-allyl-2-methoxyphenyl cyclohexylcarbamate has several advantages for use in scientific research. The drug has a high affinity for the serotonin 2A receptor, which makes it a useful tool for studying the receptor's function. 4-allyl-2-methoxyphenyl cyclohexylcarbamate has also been found to have a lower toxicity profile than other hallucinogenic drugs, which makes it safer for use in animal studies.
However, 4-allyl-2-methoxyphenyl cyclohexylcarbamate also has several limitations for use in scientific research. The drug has a short half-life, which makes it difficult to study its long-term effects. 4-allyl-2-methoxyphenyl cyclohexylcarbamate is also a Schedule I controlled substance, which makes it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on 4-allyl-2-methoxyphenyl cyclohexylcarbamate. One area of research is the potential therapeutic applications of the drug. 4-allyl-2-methoxyphenyl cyclohexylcarbamate has been found to have antidepressant and anxiolytic effects, and further research could lead to the development of new treatments for these conditions.
Another area of research is the development of new compounds based on the 4-allyl-2-methoxyphenyl cyclohexylcarbamate molecule. Researchers could modify the structure of 4-allyl-2-methoxyphenyl cyclohexylcarbamate to create new compounds with improved therapeutic properties.
Conclusion:
4-allyl-2-methoxyphenyl cyclohexylcarbamate is a synthetic hallucinogenic drug that has gained popularity among recreational drug users. However, the drug has also been studied for its potential therapeutic applications in scientific research. 4-allyl-2-methoxyphenyl cyclohexylcarbamate acts on the serotonin 2A receptor and has been found to have a range of biochemical and physiological effects. While 4-allyl-2-methoxyphenyl cyclohexylcarbamate has several advantages for use in scientific research, it also has several limitations. Future research on 4-allyl-2-methoxyphenyl cyclohexylcarbamate could lead to the development of new treatments for depression, anxiety, and other conditions.
Méthodes De Synthèse
The synthesis of 4-allyl-2-methoxyphenyl cyclohexylcarbamate involves the modification of the LSD molecule. The process involves the addition of an allyl group to the indole ring of LSD, which results in the formation of 4-allyl-2-methoxyphenyl cyclohexylcarbamate. The synthesis of 4-allyl-2-methoxyphenyl cyclohexylcarbamate is a complex process and requires specialized equipment and expertise.
Applications De Recherche Scientifique
4-allyl-2-methoxyphenyl cyclohexylcarbamate has been studied for its potential therapeutic applications in scientific research. The drug has been found to have a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. 4-allyl-2-methoxyphenyl cyclohexylcarbamate has been studied for its potential use in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD).
Propriétés
IUPAC Name |
(2-methoxy-4-prop-2-enylphenyl) N-cyclohexylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-3-7-13-10-11-15(16(12-13)20-2)21-17(19)18-14-8-5-4-6-9-14/h3,10-12,14H,1,4-9H2,2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBFFBXKJFKUAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354530 | |
| Record name | Carbamic acid, cyclohexyl-, 2-methoxy-4-(2-propenyl)phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668443 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Carbamic acid, cyclohexyl-, 2-methoxy-4-(2-propenyl)phenyl ester | |
CAS RN |
91990-72-6 | |
| Record name | Carbamic acid, cyclohexyl-, 2-methoxy-4-(2-propenyl)phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5704419.png)

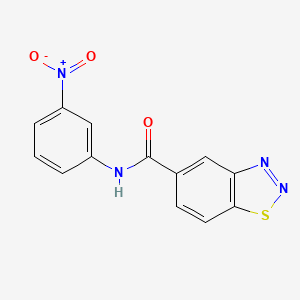
![N-(tert-butyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5704437.png)

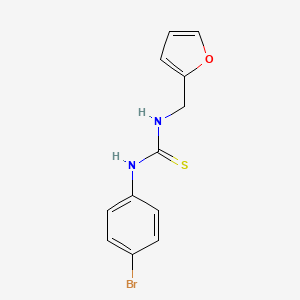
![N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B5704459.png)
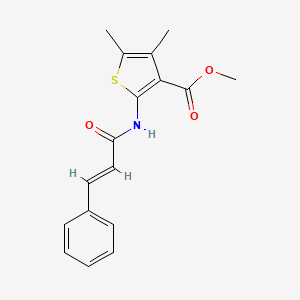
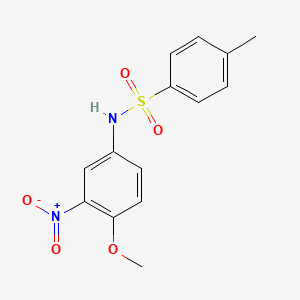
![2-(ethylthio)-7,7-dimethyl-N-[2-(4-morpholinyl)ethyl]-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5704480.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide](/img/structure/B5704487.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5704521.png)
